molecular formula C17H16N2O4S B2397449 N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034272-87-0

N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2397449
CAS No.: 2034272-87-0
M. Wt: 344.39
InChI Key: SBHDJYQCOWFRNT-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic small molecule featuring the 1,3-benzodioxole moiety, a core structure recognized in medicinal chemistry for its significant biological potential. Compounds containing this scaffold have demonstrated a range of promising activities in scientific research, particularly in the field of oncology . For instance, novel 1,3-benzodioxole derivatives have been designed and synthesized as potent anti-tumor agents, showing strong cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells . The introduction of specific linkers and heterocyclic groups, such as a tetrahydrothiophene ring as seen in this compound, is a common strategy to optimize drug-like properties and enhance biological activity . Research on analogous structures indicates that the 1,3-benzodioxole ring is critical for antitumor efficacy, often functioning as a key pharmacophore . Beyond oncology, structurally related N-(benzo[d][1,3]dioxol-5-yl) molecules have been investigated as agonists for other biological targets, such as the auxin receptor in plants, highlighting the versatility of this chemical class in biological systems . This product is intended for research purposes, such as hit-to-lead optimization, mechanism of action studies, and in vitro biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-17(19-12-2-3-14-15(7-12)22-10-21-14)11-1-4-16(18-8-11)23-13-5-6-24-9-13/h1-4,7-8,13H,5-6,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHDJYQCOWFRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the nicotinamide moiety: This step often involves the coupling of the benzo[d][1,3]dioxole derivative with a nicotinic acid derivative under conditions that promote amide bond formation.

    Attachment of the tetrahydrothiophen-3-yl group: This can be done through nucleophilic substitution reactions, where the tetrahydrothiophen-3-yl group is introduced using suitable leaving groups and nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic, optical, or mechanical characteristics.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Key Compounds for Comparison:

2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides (6a–j) Core Structure: Nicotinamide linked to a thiazolidinone ring and benzothiazole group. Key Features: The benzothiazole moiety enhances antimicrobial activity, while the thiazolidinone ring contributes to hydrogen bonding and metabolic stability. Activity: Demonstrated efficacy against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans), comparable to standard drugs like ciprofloxacin .

N-Aryl Nicotinamide Derivatives with 3,6-Diazabicyclo[3.1.1]heptanes (16–18) Core Structure: Nicotinamide conjugated to a rigid bicyclic amine via a carboxamide linkage. Synthesis: High-yield (94%) via coupling reactions with aryl amines, followed by chromatographic purification .

(5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9l) Core Structure: Thiazolidinone ring fused with benzo[d][1,3]dioxole and dihydrobenzodioxin groups. Key Features: Extended conjugation and thermal stability (melting point: 172–233°C, decomposition). Structural rigidity may limit bioavailability .

Structural Comparison Table:

Compound Class Core Structure Key Substituents Bioactivity Highlights Synthesis Yield/Complexity
Target Compound Nicotinamide Benzo[d][1,3]dioxole, tetrahydrothiophene Not explicitly reported Not detailed in evidence
Nicotinamide-thiazolidinones (6a–j) Nicotinamide + thiazolidinone Benzothiazole, substituted phenyl/furan Antimicrobial (MIC: 1.56–12.5 µg/mL) Multi-step, moderate yield (~60–70%)
N-Aryl bicyclic derivatives (16–18) Nicotinamide + bicyclic amine 3,6-Diazabicyclo[3.1.1]heptane Ligand properties (unreported) High yield (94%)
Thiazolidinone-benzodioxole hybrids (9l–n) Thiazolidinone Benzo[d][1,3]dioxole, dihydrobenzodioxin Thermal stability Moderate yield, thermal conditions

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings, case studies, and data concerning its biological activity, particularly in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety linked to a nicotinamide structure via a tetrahydrothiophen-3-yl ether. The synthesis typically involves several key steps:

  • Formation of the benzo[d][1,3]dioxole ring through cyclization of catechol derivatives.
  • Coupling with nicotinic acid derivatives to form the amide bond.
  • Introduction of the tetrahydrothiophen-3-yl group via nucleophilic substitution reactions.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have shown the ability to scavenge free radicals effectively. This suggests that this compound may also possess similar antioxidant capabilities.

2. Anti-inflammatory Effects

Preliminary studies have pointed towards anti-inflammatory potential, where compounds with related structures inhibited key inflammatory mediators such as cytokines and enzymes involved in inflammatory pathways. The specific mechanisms remain under investigation but may involve modulation of signaling pathways associated with inflammation .

3. Neuroprotective Properties

There is emerging evidence suggesting neuroprotective effects in compounds that share structural similarities with this compound. In vitro studies have indicated that these compounds can mitigate oxidative stress-induced neuronal damage, which is critical in conditions like Alzheimer's disease .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to specific enzymes or receptors , modulating their activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  • Inhibition of oxidative stress pathways , leading to reduced cellular damage and inflammation.

Data Summary

Biological ActivityEvidence LevelKey Findings
AntioxidantModerateScavenging free radicals observed in related compounds
Anti-inflammatoryPreliminaryInhibition of cytokine production noted
NeuroprotectiveEmergingProtection against oxidative stress in neuronal cells

Case Study 1: Neuroprotection in Cell Models

A study evaluated the neuroprotective effects of related compounds on PC12 cells exposed to oxidative stress. Results indicated a significant reduction in cell death and ROS production when treated with these compounds, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Response

In another study focusing on anti-inflammatory properties, compounds similar to this compound demonstrated a marked decrease in pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, highlighting their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, and how can yield and purity be maximized?

  • Methodology :

  • Stepwise coupling : Begin with benzo[d][1,3]dioxole derivatives and tetrahydrothiophen-3-ol precursors. Use coupling agents like EDCI/HOBt for amide bond formation .
  • Reaction optimization : Adjust temperature (60–100°C), solvent polarity (DMF or DCM), and reaction time (12–24 hrs) to enhance efficiency .
  • Purification : Employ silica gel chromatography or preparative HPLC to isolate the compound. Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Analytical workflow :

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm aromatic protons (δ 6.7–7.2 ppm), ether linkages (δ 3.5–4.5 ppm), and amide carbonyls (δ ~165 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z ~413.4) .
  • IR spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm1^{-1}, C-O-C at ~1250 cm1^{-1}) .

Q. What preliminary assays are recommended to screen its biological activity?

  • In vitro protocols :

  • Enzyme inhibition : Test against kinases or oxidoreductases using fluorometric assays (IC50_{50} determination) .
  • Cytotoxicity : Evaluate via MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Experimental design :

  • Analog synthesis : Modify the tetrahydrothiophen-3-yl group (e.g., replace oxygen with sulfur) or benzo[d][1,3]dioxole substituents .
  • Bioactivity correlation : Compare IC50_{50} values across analogs to identify critical functional groups (e.g., ether vs. thioether linkages) .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for targets like cyclooxygenase-2 (COX-2) .

Q. What strategies resolve contradictions in reported bioactivity data for similar nicotinamide derivatives?

  • Case study analysis :

  • Variable assay conditions : Replicate studies under standardized pH (7.4), temperature (37°C), and serum-free media to minimize confounding factors .
  • Metabolic stability : Use liver microsomes to assess compound degradation rates, which may explain discrepancies in in vivo vs. in vitro results .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Stability protocols :

  • pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C for 24 hrs; analyze via HPLC for degradation products .
  • Light/heat exposure : Monitor structural integrity under UV light (254 nm) or elevated temperatures (40–60°C) using NMR .

Q. What industrial-scale synthesis challenges are anticipated, and how can they be mitigated?

  • Scale-up considerations :

  • Continuous flow reactors : Improve reaction homogeneity and reduce byproducts during amide coupling .
  • Cost-effective purification : Replace chromatography with crystallization (e.g., using ethanol/water mixtures) .

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